molecular formula C11H7ClN2O3 B8285584 5-Chloro-3-nitro-2-phenoxy-pyridine

5-Chloro-3-nitro-2-phenoxy-pyridine

Cat. No.: B8285584
M. Wt: 250.64 g/mol
InChI Key: YAYQSHVQCPAAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-nitro-2-phenoxy-pyridine is a pyridine derivative with a chloro substituent at position 5, a nitro group at position 3, and a phenoxy moiety at position 2. Its molecular formula is C₁₁H₈ClN₃O₃ (molecular weight: 281.65 g/mol).

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

5-chloro-3-nitro-2-phenoxypyridine

InChI

InChI=1S/C11H7ClN2O3/c12-8-6-10(14(15)16)11(13-7-8)17-9-4-2-1-3-5-9/h1-7H

InChI Key

YAYQSHVQCPAAII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Chloro-3-nitro-2-phenoxy-pyridine Cl (5), NO₂ (3), OPh (2) C₁₁H₈ClN₃O₃ 281.65 High stability; pharmaceutical intermediate
2-Chloro-5-methyl-3-nitropyridine Cl (2), NO₂ (3), CH₃ (5) C₆H₅ClN₂O₂ 172.57 Increased lipophilicity; agrochemical uses
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine Cl (5), NO₂ (3), piperidinylmethoxy (2) C₁₁H₁₄ClN₃O₃ 283.70 Enhanced solubility (basic amine); CNS drug candidate
2-Amino-3-chloro-5-nitropyridine NH₂ (2), Cl (3), NO₂ (5) C₅H₄ClN₃O₂ 173.56 Electron-rich ring; antibacterial precursor
5-Chloro-2-fluoro-3-methylpyridine Cl (5), F (2), CH₃ (3) C₆H₅ClFN 145.56 Electronegative F; fluorinated drug scaffold

Physicochemical and Reactivity Differences

  • Electron Effects: The nitro group at position 3 in the target compound and analogs (e.g., 2-Chloro-5-methyl-3-nitropyridine) deactivates the pyridine ring, reducing electrophilic substitution reactivity. In 2-Amino-3-chloro-5-nitropyridine, the amino group at position 2 donates electrons, increasing ring electron density and altering regioselectivity in further substitutions .
  • Solubility and Bioavailability: The piperidinylmethoxy group in 5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine enhances water solubility via protonation of the amine, contrasting with the hydrophobic phenoxy group in the target compound . Fluorine in 5-Chloro-2-fluoro-3-methylpyridine improves membrane permeability due to its electronegativity and small size, making it suitable for blood-brain barrier penetration .

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